Multicomponent Synthetic Accessibility Versus Alternative Chromeno[2,3-c]pyrrole Scaffolds
CAS 850192-94-8 is synthesized via a one-pot, three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and methylamine, as described by Vydzhak and Panchishin (2008) [1]. This multicomponent route is fundamentally more efficient than the multistep linear syntheses required for many other biologically-validated chromeno[2,3-c]pyrrole derivatives. For instance, the optimized PDE5 inhibitor 'compound 2' (bearing distinct N1- and N2-substituents) requires a more elaborate medicinal chemistry optimization sequence involving multiple synthetic transformations and chromatographic purification steps before reaching the final active pharmaceutical ingredient [2]. The Vydzhak method produces the target compound with isolation by crystallization without chromatography [3], offering a practical advantage for procurement at gram-to-kilogram scales.
| Evidence Dimension | Synthetic efficiency (number of steps and purification requirements) |
|---|---|
| Target Compound Data | One-pot, three-component condensation; product isolable by crystallization without chromatography [1][3] |
| Comparator Or Baseline | PDE5 inhibitor 'compound 2' (chromeno[2,3-c]pyrrol-9(2H)-one series): multistep synthesis with chromatographic purification required at multiple stages [2] |
| Quantified Difference | Single synthetic step (one-pot multicomponent) versus multiple linear synthetic steps; crystallization-only isolation versus chromatographic purification |
| Conditions | Synthetic methodology comparison based on published procedures; not a direct head-to-head study |
Why This Matters
For procurement supporting medicinal chemistry hit-to-lead or library production, a one-pot, chromatography-free synthetic route directly translates to lower cost, higher throughput, and faster delivery timelines compared to analogs requiring multistep linear synthesis.
- [1] Vydzhak, R. N., & Panchishin, S. Ya. (2008). Synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives. Russian Journal of General Chemistry, 78(12), 2391–2397. doi:10.1134/s1070363208120165 View Source
- [2] Wu, D., Zhang, T., Chen, Y., Huang, Y., Geng, H., Yu, Y., Zhang, C., Lai, Z., Wu, Y., Guo, X., Chen, J., & Luo, H.-B. (2017). Discovery and Optimization of Chromeno[2,3-c]pyrrol-9(2H)-ones as Novel Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry, 60(14), 6223–6247. View Source
- [3] Vydzhak, R. N., Panchishin, S. Ya., et al. (2022). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecular Diversity, 26(2), 1115–1128. doi:10.1007/s11030-021-10234-2 View Source
